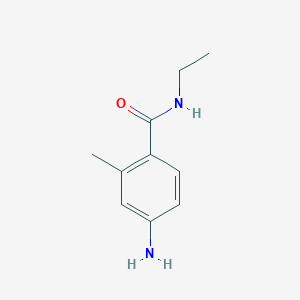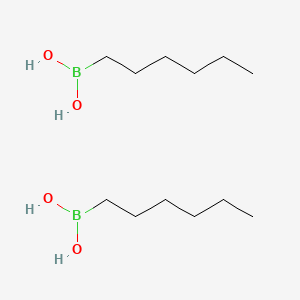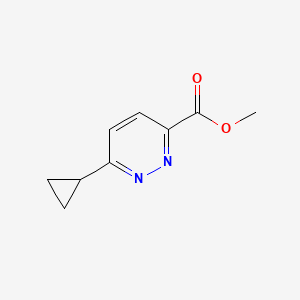
4-amino-N-ethyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-2-methylbenzamide typically involves the condensation of 4-amino-2-methylbenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor containing a solid acid catalyst, such as diatomite earth immobilized with zirconium tetrachloride. The reactants are passed through the reactor under ultrasonic irradiation, which enhances the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Amino-N-ethyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-amino-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-2-methylbenzamide: Lacks the ethyl group on the nitrogen atom.
4-Amino-N-ethylbenzamide: Lacks the methyl group on the benzene ring.
Uniqueness: 4-Amino-N-ethyl-2-methylbenzamide is unique due to the presence of both an ethyl group on the nitrogen atom and a methyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-amino-N-ethyl-2-methylbenzamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Clé InChI |
YREYESUNBGAGBP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(C=C(C=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)











